![molecular formula C14H16ClNO2 B2371014 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097931-58-1](/img/structure/B2371014.png)
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation
- Crystallography : The compound exhibits unique crystal structures and conformations. For example, a related compound showed two independent molecules in its asymmetric unit, with the cyclohexyl ring adopting a classic chair conformation, linked via intermolecular hydrogen bonds and C—H⋯π interactions (Mo et al., 2011).
Synthesis and Chemical Characterization
- Synthesis for Pharmacokinetic Studies : Compounds similar to “2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” have been synthesized for pharmacokinetic studies, demonstrating the compound's relevance in the development of pharmaceuticals (Hoshino et al., 1997).
Bactericidal Applications
- Antibacterial Properties : Some benzamide derivatives, closely related to the compound , have shown promising bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in combating bacterial infections (Zadrazilova et al., 2015).
Neuroleptic Activity
- Neuroleptic Potential : Benzamide derivatives have been explored for their neuroleptic activities, with some showing promising results as potential treatments for psychosis (Iwanami et al., 1981).
Antibacterial and Antifungal Activities
- Antimicrobial Efficacy : The synthesis and characterization of similar benzamides have been linked with antibacterial and antifungal properties, highlighting their potential use in treating microbial infections (Adam et al., 2016).
Antitumor Agents
- Antitumor Applications : Some benzothiazole derivatives, structurally related to “2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide”, have been identified as potent antitumor agents, indicating its potential use in cancer treatment (Yoshida et al., 2005).
Biological Activity Spectrum
- Biological Activity Studies : Extensive studies on similar compounds reveal a wide spectrum of biological activities, including antimicrobial and inhibitory effects on photosynthetic electron transport, suggesting diverse applications in biology and pharmacology (Imramovský et al., 2011).
Structural Analysis
- Structural Analysis : Studies on similar compounds provide insights into their structural characteristics, which are crucial for understanding their chemical and biological properties (Pertlik, 1992).
Wirkmechanismus
The mechanism of action for 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is not specified in the search results.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBAYAYBUABQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2370932.png)
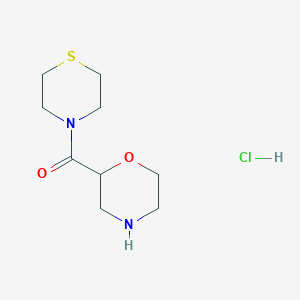
![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)
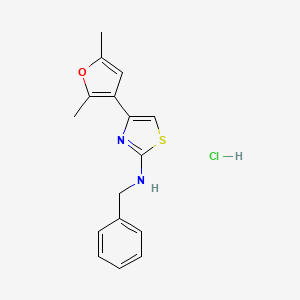
![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)

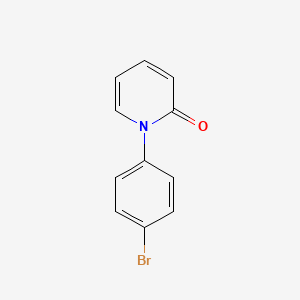
![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2370948.png)
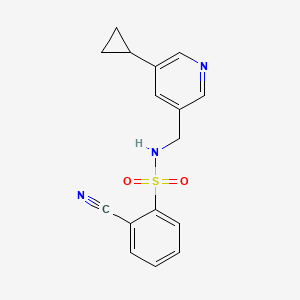
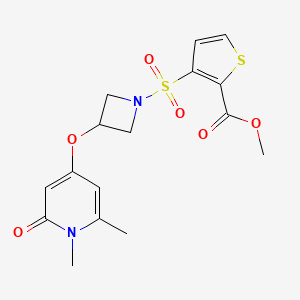
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)